1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate
Overview
Description
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate, also known as tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate, is a chemical compound with the molecular formula C13H22O5 and a molecular weight of 258.31 g/mol . This compound is primarily used as an intermediate in the synthesis of statins, particularly Rosuvastatin Calcium, which is a potent cholesterol-lowering medication .
Mechanism of Action
Target of Action
Pitavastatin Impurity 8, also known as “1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate”, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the synthesis of cholesterol within the liver .
Mode of Action
Pitavastatin Impurity 8 acts as a competitive inhibitor of HMG-CoA Reductase . By inhibiting this enzyme, it reduces the conversion of HMG-CoA to mevalonic acid, a key step in the production of cholesterol . This results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .
Biochemical Pathways
The inhibition of HMG-CoA Reductase by Pitavastatin Impurity 8 affects the mevalonate pathway , which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Pharmacokinetics
It reaches peak plasma concentrations about 1 hour after oral administration . Both the maximum concentration (Cmax) and the area under the curve (AUC0-inf) increase in a dose-proportional manner for single pitavastatin doses .
Result of Action
The primary result of Pitavastatin Impurity 8’s action is the reduction of abnormal cholesterol and lipid levels . This ultimately helps to reduce the risk of cardiovascular disease, including myocardial infarction and stroke . It has been shown that statins cause a 20%-22% relative reduction in major cardiovascular events for every 1 mmol/L reduction in LDL .
Action Environment
The action of Pitavastatin Impurity 8, like other statins, can be influenced by various environmental factors. For instance, diet plays a significant role in the drug’s efficacy, as it is used along with a proper diet to help lower “bad” cholesterol and fats and raise “good” cholesterol in the blood
Preparation Methods
The synthesis of 1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate involves several steps. One common synthetic route includes the reaction of tert-butyl acetoacetate with formaldehyde in the presence of a base to form the dioxane ring . The reaction conditions typically involve an inert atmosphere and low temperatures to ensure the stability of the intermediate products . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate undergoes various chemical reactions, including:
Scientific Research Applications
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate is widely used in scientific research due to its role as an intermediate in the synthesis of statins . Statins are crucial in the treatment of hypercholesterolemia and cardiovascular diseases. This compound’s ability to form stable intermediates makes it valuable in medicinal chemistry for developing new therapeutic agents . Additionally, it is used in the synthesis of other bioactive molecules and in studies related to organic synthesis and reaction mechanisms .
Comparison with Similar Compounds
1,1-Dimethylethyl 6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate is unique due to its specific structure, which allows it to form stable intermediates in the synthesis of statins . Similar compounds include:
tert-Butyl (4R-cis)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate: Used as an intermediate in the synthesis of other statins.
tert-Butyl (4R-cis)-6-(acetyloxy)methyl-2,2-dimethyl-1,3-dioxane-4-acetate: Another intermediate used in the synthesis of bioactive molecules.
These compounds share similar dioxane ring structures but differ in their functional groups, which influence their reactivity and applications .
Properties
IUPAC Name |
tert-butyl 2-(6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQIIXBSQLRTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.